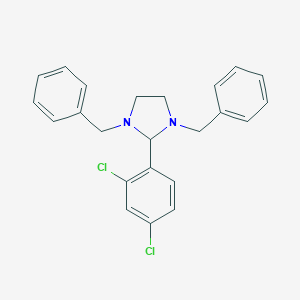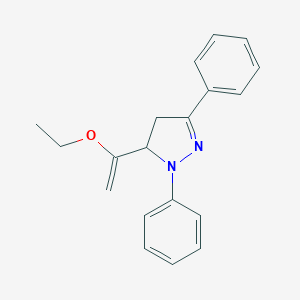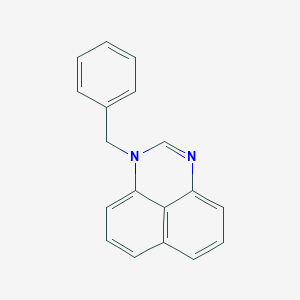
1-benzyl-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-1H-perimidine is a heterocyclic organic compound that belongs to the class of perimidines. It is a fused ring system that consists of a pyridine ring fused to a pyrimidine ring. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1-benzyl-1H-perimidine has a wide range of potential applications in scientific research. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions and as a ligand for catalytic reactions.
Mecanismo De Acción
The mechanism of action of 1-benzyl-1H-perimidine is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, this compound has been shown to selectively bind to metal ions, which may explain its potential use as a fluorescent probe.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-1H-perimidine has a low toxicity profile and does not have any significant side effects. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-benzyl-1H-perimidine is its ease of synthesis and high yield. Additionally, this compound has a wide range of potential applications in scientific research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for 1-benzyl-1H-perimidine research. One direction is to further investigate its potential as an anticancer agent and to develop it as a therapeutic agent. Additionally, more studies are needed to understand its mechanism of action and its potential use as a fluorescent probe for detecting metal ions. Further research is also needed to explore its potential as a ligand for catalytic reactions.
Métodos De Síntesis
The synthesis of 1-benzyl-1H-perimidine can be achieved through various methods. One of the most common methods is the reaction between 3-aminopyridine and benzyl isocyanide in the presence of a palladium catalyst. Another method involves the reaction between 2-aminopyridine and benzyl isocyanide in the presence of a copper catalyst. Both methods result in the formation of 1-benzyl-1H-perimidine with high yield.
Propiedades
Número CAS |
27310-93-6 |
|---|---|
Nombre del producto |
1-benzyl-1H-perimidine |
Fórmula molecular |
C18H14N2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
1-benzylperimidine |
InChI |
InChI=1S/C18H14N2/c1-2-6-14(7-3-1)12-20-13-19-16-10-4-8-15-9-5-11-17(20)18(15)16/h1-11,13H,12H2 |
Clave InChI |
GBKRMIILRHCQSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=NC3=CC=CC4=C3C2=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=CC=CC4=C3C2=CC=C4 |
Solubilidad |
1.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)
![2-[(3-Chloro-benzylidene)-amino]-isoindole-1,3-dione](/img/structure/B188020.png)
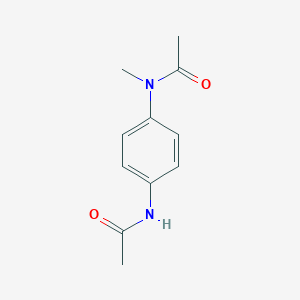

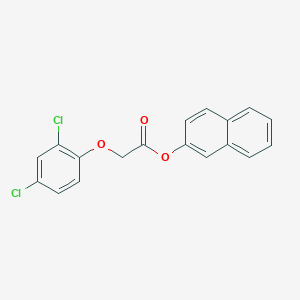
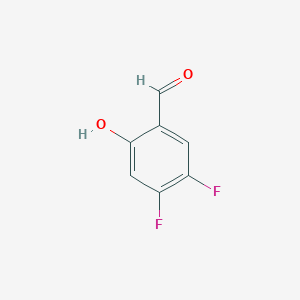
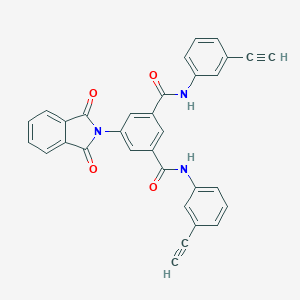

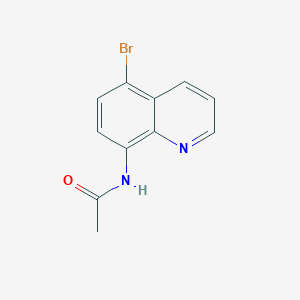
![3-[(Diphenylmethoxy)methyl]piperidine](/img/structure/B188034.png)

